molecular formula C19H23N2O4P B587482 O-Benzyl Psilocybin-d4 CAS No. 1246817-39-9

O-Benzyl Psilocybin-d4

Cat. No.: B587482
CAS No.: 1246817-39-9
M. Wt: 378.4 g/mol
InChI Key: GKAIYZRUCXEQSP-AREBVXNXSA-N
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Description

O-Benzyl Psilocybin-d4 is a deuterated analog of O-Benzyl Psilocybin, a compound structurally related to psilocybin, the psychoactive substance found in certain mushrooms. The deuterium atoms in this compound replace hydrogen atoms, making it useful for tracing and studying the metabolism and pharmacokinetics of O-Benzyl Psilocybin in biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-Benzyl Psilocybin-d4 involves several steps, starting from the precursor 4-hydroxyindole. The key steps include:

    Protection of the Hydroxyl Group: The hydroxyl group of 4-hydroxyindole is protected using a benzyl group to form 4-benzyloxyindole.

    Deuteration: The indole ring is then subjected to deuteration, replacing specific hydrogen atoms with deuterium.

    Phosphorylation: The deuterated intermediate undergoes phosphorylation to introduce the phosphate group, forming this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: O-Benzyl Psilocybin-d4 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it back to its precursor forms.

    Substitution: The benzyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.

Major Products Formed:

Scientific Research Applications

O-Benzyl Psilocybin-d4 has several scientific research applications:

Mechanism of Action

O-Benzyl Psilocybin-d4 exerts its effects through the following mechanisms:

Comparison with Similar Compounds

    Psilocybin: The non-deuterated analog, widely studied for its psychoactive properties.

    Psilocin: The active metabolite of psilocybin, responsible for its hallucinogenic effects.

    Lysergic Acid Diethylamide (LSD): Another well-known psychedelic compound with similar serotonin receptor agonism.

    N,N-Dimethyltryptamine (DMT): A naturally occurring psychedelic with rapid onset and short duration of action.

Uniqueness: O-Benzyl Psilocybin-d4 is unique due to its deuterium labeling, which allows for precise tracking in metabolic studies. This isotopic labeling provides insights into the pharmacokinetics and biotransformation of psilocybin analogs, making it a valuable tool in both research and forensic applications .

Properties

CAS No.

1246817-39-9

Molecular Formula

C19H23N2O4P

Molecular Weight

378.4 g/mol

IUPAC Name

benzyl [3-[1,1,2,2-tetradeuterio-2-(dimethylamino)ethyl]-1H-indol-4-yl] hydrogen phosphate

InChI

InChI=1S/C19H23N2O4P/c1-21(2)12-11-16-13-20-17-9-6-10-18(19(16)17)25-26(22,23)24-14-15-7-4-3-5-8-15/h3-10,13,20H,11-12,14H2,1-2H3,(H,22,23)/i11D2,12D2

InChI Key

GKAIYZRUCXEQSP-AREBVXNXSA-N

SMILES

CN(C)CCC1=CNC2=C1C(=CC=C2)OP(=O)(O)OCC3=CC=CC=C3

Isomeric SMILES

[2H]C([2H])(C1=CNC2=C1C(=CC=C2)OP(=O)(O)OCC3=CC=CC=C3)C([2H])([2H])N(C)C

Canonical SMILES

CN(C)CCC1=CNC2=C1C(=CC=C2)OP(=O)(O)OCC3=CC=CC=C3

Synonyms

4-Benzyl-phosphoryl-N,N-dimethyltryptamine-d4;  Cy 39-d4;  O-Benzyl Indocybin-d4;  O-Benzyl Psilocybine-d4;  O-Benzyl-O-phosphoryl-4-hydroxy-N,N-dimethyltryptamine-d4;  Psilocine O-Benzyl Phosphate-d4; 

Origin of Product

United States

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